1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine
Overview
Description
1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine is a complex organic compound that features a piperazine ring substituted with a thiophene ring, which is further substituted with a nitrophenyl group
Mechanism of Action
Target of Action
For instance, thiophene derivatives have shown a variety of properties and applications, including anticancer, anti-inflammatory, and antimicrobial activities . Similarly, nitrophenyl groups are often used in the development of drugs due to their ability to form stable covalent bonds with amino acid residues in target proteins .
Mode of Action
The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity by binding to its active site. The nitrophenyl group could potentially form a covalent bond with an amino acid residue in the target protein, thereby altering its function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Given the biological activities associated with thiophene and nitrophenyl groups, it’s possible that the compound could influence pathways related to inflammation, cancer progression, or microbial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Nitration: The thiophene ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Piperazine Substitution: The nitrated thiophene is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases like potassium carbonate.
Coupling: Boronic acids, palladium catalysts, bases like potassium phosphate.
Major Products:
Reduction: 1-{[5-(2-Aminophenyl)thiophen-2-yl]methyl}piperazine.
Substitution: Various substituted piperazine derivatives.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer or antimicrobial agents.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
1-{[5-(2-Aminophenyl)thiophen-2-yl]methyl}piperazine: Similar structure but with an amino group instead of a nitro group.
1-{[5-(2-Methylphenyl)thiophen-2-yl]methyl}piperazine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine is unique due to the presence of the nitro group, which can significantly alter its electronic properties and reactivity compared to its analogs. This makes it particularly interesting for applications requiring specific electronic characteristics, such as in organic electronics .
Properties
IUPAC Name |
1-[[5-(2-nitrophenyl)thiophen-2-yl]methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-18(20)14-4-2-1-3-13(14)15-6-5-12(21-15)11-17-9-7-16-8-10-17/h1-6,16H,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIVPMPGFGHZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(S2)C3=CC=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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